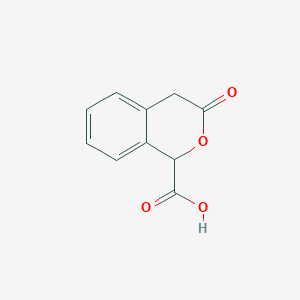

3-Oxo-3,4-dihydro-1h-isochromene-1-carboxylic acid

Description

3-Oxo-3,4-dihydro-1H-isochromene-1-carboxylic acid is a bicyclic lactam-carboxylic acid hybrid with a fused benzene and oxygen-containing heterocycle. Its structure features a ketone group at position 3 and a carboxylic acid moiety at position 1, conferring dual reactivity (acid-base and nucleophilic properties). This compound serves as a precursor for pharmaceuticals and coordination chemistry due to its ability to form stable chelates with metal ions .

Properties

CAS No. |

55630-93-8 |

|---|---|

Molecular Formula |

C10H8O4 |

Molecular Weight |

192.17 g/mol |

IUPAC Name |

3-oxo-1,4-dihydroisochromene-1-carboxylic acid |

InChI |

InChI=1S/C10H8O4/c11-8-5-6-3-1-2-4-7(6)9(14-8)10(12)13/h1-4,9H,5H2,(H,12,13) |

InChI Key |

RBBLWNKYEYFMDS-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C(OC1=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3,4-dihydro-1h-isochromene-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with malonic acid in the presence of a catalyst such as piperidine. The reaction proceeds through a Knoevenagel condensation followed by intramolecular cyclization to form the isochromene ring system.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 3-Oxo-3,4-dihydro-1h-isochromene-1-carboxylic acid.

Chemical Reactions Analysis

Oxidation Reactions

Conditions : Controlled temperature with oxidizing agents (e.g., KMnO₄, H₂O₂).

Reagents : KMnO₄, acidic or basic conditions.

Outcome : Conversion of the dihydroisochromene ring to a more aromatic isochromene structure.

| Reaction Type | Conditions | Reagents | Outcome |

|---|---|---|---|

| Oxidation | Heat, acidic medium | KMnO₄ | Isochromene derivatives |

Amidation Reactions

Conditions : Coupling agents (e.g., EDC, DCC) and amines under mild conditions.

Reagents : Amines (e.g., aniline derivatives), coupling agents.

Outcome : Formation of carboxamide derivatives via nucleophilic acyl substitution.

| Reaction Type | Conditions | Reagents | Outcome |

|---|---|---|---|

| Amidation | Room temperature, inert atmosphere | EDC/DCC, amines | Carboxamide derivatives |

Esterification Reactions

Conditions : Alcohols with acid catalysis (e.g., H₂SO₄).

Reagents : Alcohols (e.g., methanol, ethanol), acid catalysts.

Outcome : Formation of ester derivatives through acyl substitution.

| Reaction Type | Conditions | Reagents | Outcome |

|---|---|---|---|

| Esterification | Reflux, acidic conditions | Alcohols, H₂SO₄ | Ester derivatives |

Substitution Reactions

Conditions : Nucleophiles and appropriate catalysts.

Reagents : Nucleophiles (e.g., Grignard reagents, hydrides).

Outcome : Introduction of new functional groups at reactive positions.

| Reaction Type | Conditions | Reagents | Outcome |

|---|---|---|---|

| Substitution | Variable (e.g., SN2, electrophilic substitution) | Nucleophiles (e.g., R-MgX) | Functionalized derivatives |

Mechanistic Insights

Silver-catalyzed cyclization mechanisms (e.g., for isochromene synthesis) highlight intermediates like isochromenilium ions , which may influence reactivity in related systems . For amidation and esterification, standard acyl substitution mechanisms apply:

-

Activation of the carboxylic acid group.

-

Nucleophilic attack by amine or alcohol.

-

Liberation of the leaving

Scientific Research Applications

While the exact compound "3-Oxo-3,4-dihydro-1h-isochromene-1-carboxylic acid" is not directly discussed in the provided search results, related compounds and their applications are mentioned. Therefore, the following information pertains to compounds with similar structures and functionalities, which may provide insights into the potential applications of the target compound.

Scientific Research Applications

N-(2-chlorophenyl)-3-(4-chlorophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-carboxamide The compound’s unique structure makes it a potential candidate for drug development, particularly as anti-inflammatory, anticancer, and antimicrobial agents. It can also be exploited in the development of advanced materials, such as polymers and coatings, and as a probe or tool in biological studies to investigate cellular processes and molecular interactions.

- Mechanism of Action This compound may act through enzyme inhibition, receptor binding, or DNA interaction, affecting gene expression and cellular functions.

trans-11-(3,4-Dimethoxyphenyl)-2,3,8,9-tetramethoxy-6-oxo-11,12-dihydro-6H-dibenzo[c,h]chromene-12-carboxylic Acid This compound was synthesized via a two-step protocol from 3,4-dimethoxyhomophthalic anhydride and 3,4-dimethoxybenzaldehyde and characterized by spectral methods .

3-(3-Methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-4-carboxylic acid

This compound is available for purchase and is typically used in chromatography or mass spectrometry applications .

Mechanism of Action

The mechanism of action of 3-Oxo-3,4-dihydro-1h-isochromene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its unique structure allows it to bind to specific receptors or active sites, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

1-Oxo-1H-isochromene-3-carboxylic Acid

- Structure : Carboxylic acid at position 3 instead of position 1.

- Molecular Formula: C₁₀H₆O₄ (MW: 190.16) vs. C₁₀H₇NO₃ (MW: 201.17 for the target compound).

- Key Differences :

3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids

- Structure: Alkyl groups (heptyl, nonyl, decyl) at position 3 and dimethoxy substituents at positions 6 and 5.

- Key Differences: Solubility: Long alkyl chains (e.g., decyl) enhance lipophilicity, reducing aqueous solubility compared to the unsubstituted parent compound . Reactivity: Methoxy groups donate electrons, stabilizing the aromatic ring and altering regioselectivity in electrophilic substitutions. Applications: Potential use in surfactant-mediated synthesis or lipid-based drug delivery systems .

3-(3-Methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-4-carboxylic Acid

- Structure : 3-Methoxyphenyl substituent at position 3.

- Key Differences :

3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic Acid

- Structure : Benzoxazine ring replaces the isochromene system.

- Key Differences :

Trihydroxy-1-oxo-3-[sulfooxy-butyl]-1H-isochromene-8-yl-carboxylic Acid Derivatives

- Structure : Multiple hydroxyl and sulfooxy groups on the benzene ring.

- Key Differences :

Research Implications

- Medicinal Chemistry : Alkyl and methoxy-substituted analogs show promise in drug delivery and receptor targeting .

- Materials Science : Benzoxazine derivatives and sulfooxy compounds excel in catalysis and polymer design .

- Coordination Chemistry : The parent compound and its benzoxazine analog are ideal for designing metal-organic frameworks (MOFs) .

Biological Activity

3-Oxo-3,4-dihydro-1H-isochromene-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of 3-Oxo-3,4-dihydro-1H-isochromene-1-carboxylic acid can be described as follows:

- Molecular Formula : C10H9O3

- Molecular Weight : 179.18 g/mol

- CAS Number : 13328-85-3

The biological activity of 3-Oxo-3,4-dihydro-1H-isochromene-1-carboxylic acid is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an enzyme inhibitor or receptor modulator, affecting multiple biochemical pathways.

Anticancer Activity

Several studies have highlighted the anticancer properties of this compound. For instance, it has been shown to exhibit significant cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for different cell lines are summarized in the table below:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-435 (Breast) | 0.36 |

| SF-295 (Glioblastoma) | 0.40 |

These results suggest that 3-Oxo-3,4-dihydro-1H-isochromene-1-carboxylic acid may surpass the efficacy of standard chemotherapeutic agents like doxorubicin .

Anti-inflammatory Effects

The compound has also shown promise in anti-inflammatory applications. It appears to inhibit the activity of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. In vitro studies demonstrated that it significantly reduced prostaglandin E2 (PGE2) production in activated macrophages .

Neuroprotective Properties

Emerging evidence suggests that this compound may possess neuroprotective effects. It has been evaluated for its ability to protect neuronal cells from oxidative stress-induced damage, indicating potential applications in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

SAR studies have provided insights into the modifications that enhance biological activity. For instance, alterations in substituents on the isoquinoline ring have been correlated with increased potency against specific targets. Compounds with methoxy or hydroxyl groups at specific positions exhibited superior activity compared to their unsubstituted counterparts .

Case Studies

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various derivatives of 3-Oxo-3,4-dihydro-1H-isochromene-1-carboxylic acid on human cancer cell lines. The findings revealed that certain modifications led to enhanced potency and selectivity towards cancer cells while sparing normal cells.

- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in a significant reduction in swelling and pain, supporting its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.